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Compound of Interest

2-Hydroxy-5-
Compound Name:
(hydroxymethyl)benzaldehyde

Cat. No. B1329251

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Hydroxy-5-
(hydroxymethyl)benzaldehyde (CAS No. 74901-08-9). Due to the limited availability of direct
experimental spectra for this specific compound in public databases, this guide presents a
detailed analysis based on predicted data and experimental spectra of closely related structural
analogs. This information is invaluable for compound identification, structural elucidation, and
as a reference in synthetic chemistry and drug development.

Chemical Structure and Properties
e |[UPAC Name: 2-Hydroxy-5-(hydroxymethyl)benzaldehyde
e Molecular Formula: CsHsOs

e Molecular Weight: 152.15 g/mol

» Appearance: Expected to be a solid.

Spectral Data Summary
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The following tables summarize the expected and observed spectral data for 2-Hydroxy-5-
(hydroxymethyl)benzaldehyde and its analogs.

'H NMR Spectral Data

Direct experimental *H NMR data for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde is not
readily available. The expected chemical shifts are predicted based on the analysis of similar
compounds such as 2-hydroxy-5-methylbenzaldehyde.

Table 1: Predicted *H NMR Spectral Data for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aldehyde proton (-
~9.8 s 1H yeep (
CHO)
Phenolic hydroxyl
~11.0 S 1H
proton (-OH)
~7.5 d 1H Aromatic proton (H-6)
~7.3 dd 1H Aromatic proton (H-4)
~7.0 d 1H Aromatic proton (H-3)
Methylene protons (-
~4.6 s 2H Y P (
CH20H)
Hydroxymethyl proton
~3.5 t 1H Y y P

(-CH20H)

s = singlet, d = doublet, dd = doublet of doublets, t = triplet

13C NMR Spectral Data

Similar to the proton NMR, experimental 3C NMR data is scarce. The predicted chemical shifts
are based on analogous structures.

Table 2: Predicted 13C NMR Spectral Data for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde
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Chemical Shift (6) ppm

Assignment

~195 Aldehyde Carbonyl (C=0)

~160 Aromatic Carbon (C-2, attached to -OH)
~138 Aromatic Carbon (C-5, attached to -CH20H)
~135 Aromatic Carbon (C-4)

~125 Aromatic Carbon (C-6)

~120 Aromatic Carbon (C-1)

~118 Aromatic Carbon (C-3)

~63 Methylene Carbon (-CH20H)

Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl,

aldehyde, and aromatic functionalities.

Table 3: Expected IR Absorption Bands for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Wavenumber (cm~?) Intensity Assignment

O-H stretch (phenolic and
3400-3200 Broad

alcoholic)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch

C=0 stretch (aromatic
1680-1650 Strong

aldehyde)
1600-1450 Medium-Strong Aromatic C=C stretch
1250-1150 Strong C-O stretch (phenol)
1050-1000 Strong C-O stretch (primary alcohol)
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Mass Spectrometry (MS) Data

Predicted mass spectral data from PubChem suggests the following fragmentation pattern

under electron ionization (EI).[1]

Table 4: Predicted Mass Spectrometry Data for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

miz Proposed Fragment
152 [M]* (Molecular lon)
151 [M-H]*

134 [M-H20]*

123 [M-CHOJ*

122 [M-CH20]*

105 [M-H20-CHOJ*

94 [CeHeO]*

77 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical
parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

e 13C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters

include a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans
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to achieve a good signal-to-noise ratio (e.g., 1024 or more).

» Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing to the internal
standard.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas
Chromatography (GC-MS) or by direct infusion.

 lonization: Use Electron lonization (El) at 70 eV.
o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
o Detection: Detect the ions and generate the mass spectrum.

Synthetic Workflow

A plausible synthetic route to 2-Hydroxy-5-(hydroxymethyl)benzaldehyde involves the
formylation of p-hydroxybenzyl alcohol. The following diagram illustrates a logical workflow for
this synthesis.
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p-Hydroxybenzyl alcohol

Hexamethylenetetramine (HMTA) '—Pl '—Pl 2-Hydroxy-5-(hydroxymethyl)benzaldehyde
/
Trifluoroacetic acid (TFA)

Click to download full resolution via product page
Caption: Synthetic workflow for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde.

Data Interpretation Workflow

The following diagram outlines the logical steps for interpreting the combined spectral data to
confirm the structure of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde.
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Caption: Workflow for structural elucidation using spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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